BMS-182874 Hydrochloride: A Technical Guide to its Mechanism of Action
BMS-182874 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-182874 hydrochloride is a potent and selective, nonpeptide antagonist of the endothelin-A (ETA) receptor. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways. As an orally active agent, BMS-182874 has been instrumental in elucidating the physiological and pathological roles of the endothelin system and serves as a key pharmacological tool in cardiovascular research.
Core Mechanism of Action: Selective ETA Receptor Antagonism
BMS-182874 exerts its pharmacological effects through competitive and selective antagonism of the endothelin-A (ETA) receptor.[1] Endothelin-1 (B181129) (ET-1), a potent endogenous vasoconstrictor peptide, mediates its effects primarily through two receptor subtypes: ETA and ETB. The ETA receptor is predominantly located on vascular smooth muscle cells and is responsible for mediating vasoconstriction and cell proliferation.[2] In contrast, the ETB receptor, found on endothelial cells, is involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.
BMS-182874 selectively blocks the binding of ET-1 to the ETA receptor, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction and smooth muscle cell proliferation.[1][3] This selectivity for the ETA over the ETB receptor is a key feature of its pharmacological profile.
Endothelin-A Receptor Signaling Pathway
The binding of endothelin-1 to the ETA receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 protein. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ concentration, along with the activation of PKC, leads to the contraction of vascular smooth muscle cells and can also stimulate proliferative and hypertrophic responses.
Quantitative Pharmacological Data
The affinity and functional inhibitory activity of BMS-182874 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Receptor Binding Affinity
| Receptor | Cell Line/Tissue | Radioligand | Parameter | Value (nM) | Reference |
| ETA | Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes | [125I]ET-1 | Ki | 61 | [1] |
| ETA | CHO cells expressing human ETA receptor | [125I]ET-1 | Ki | 48 | [1] |
| ETB | Various | [125I]ET-1 | Ki | >50,000 | [1] |
Table 2: In Vitro Functional Inhibitory Activity
| Assay | Cell Line/Tissue | Parameter | Value (nM) | Reference |
| ET-1-stimulated Inositol Phosphate (B84403) Accumulation | VSM-A10 cells | KB | 75 | [1] |
| ET-1-stimulated Calcium Mobilization | VSM-A10 cells | KB | 140 | [1] |
| ET-1-induced Force Development | Rabbit carotid artery | KB | 520 | [1] |
Table 3: In Vivo Efficacy
| Animal Model | Administration | Endpoint | Parameter | Value (µmol/kg) | Reference |
| Conscious, normotensive rats | Oral | Blunting of pressor response to exogenous ET-1 | ED50 | 30 | [1] |
| Conscious, normotensive rats | Intravenous | Blunting of pressor response to exogenous ET-1 | ED50 | 24 | [1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of BMS-182874. These protocols are synthesized from the original research publication by Webb et al. (1995).
Radioligand Binding Assay
This assay determines the binding affinity of BMS-182874 to endothelin receptors.
Experimental Workflow:
Methodology:
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Membrane Preparation: Rat vascular smooth muscle A10 (VSM-A10) cells or CHO cells stably expressing the human ETA receptor are homogenized in a buffered solution and centrifuged to pellet the cell membranes. The membranes are then resuspended in an appropriate assay buffer.
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Incubation: The prepared cell membranes are incubated with a fixed concentration of [125I]ET-1 and a range of concentrations of BMS-182874 in a final volume of 250 µL. Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1. The incubation is carried out at a specified temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
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Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
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Quantification: The radioactivity retained on the filters is measured using a gamma counter.
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Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of BMS-182874 that inhibits 50% of the specific binding of [125I]ET-1). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of BMS-182874 to inhibit ET-1-stimulated second messenger production.
Methodology:
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Cell Culture and Labeling: VSM-A10 cells are cultured to near confluence and then incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.
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Pre-incubation: The cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
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Treatment: The cells are then incubated with varying concentrations of BMS-182874 for a short period before being stimulated with a fixed concentration of ET-1.
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Extraction: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid). The aqueous phase containing the inositol phosphates is then collected.
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Separation and Quantification: The different inositol phosphate species are separated using anion-exchange chromatography. The radioactivity of the collected fractions is measured by liquid scintillation counting.
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Data Analysis: The amount of [3H]inositol phosphate accumulation is plotted against the concentration of BMS-182874 to determine the KB (antagonist dissociation constant).
Intracellular Calcium Mobilization Assay
This assay assesses the effect of BMS-182874 on ET-1-induced increases in intracellular calcium.
Methodology:
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Cell Loading: VSM-A10 cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
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Treatment: The loaded cells are then exposed to different concentrations of BMS-182874, followed by stimulation with ET-1.
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Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye using a fluorometer or a fluorescence microscope. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.
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Data Analysis: The inhibition of the ET-1-induced calcium response by BMS-182874 is used to calculate the KB value.
Isolated Blood Vessel Contraction Studies
This ex vivo assay evaluates the ability of BMS-182874 to inhibit ET-1-induced vasoconstriction in a more physiologically relevant system.
Methodology:
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Tissue Preparation: Rings of rabbit carotid artery are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
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Equilibration: The arterial rings are allowed to equilibrate under a resting tension.
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Cumulative Concentration-Response Curve: A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.
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Antagonist Incubation: In parallel experiments, arterial rings are incubated with different concentrations of BMS-182874 for a specified period before generating a second ET-1 concentration-response curve.
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Data Analysis: The rightward shift in the ET-1 concentration-response curve in the presence of BMS-182874 is used to calculate the pA2 value, which is a measure of antagonist potency. The KB can be derived from the pA2 value.
Conclusion
BMS-182874 hydrochloride is a well-characterized, selective ETA receptor antagonist. Its mechanism of action has been thoroughly investigated through a variety of in vitro and in vivo assays, which consistently demonstrate its ability to competitively inhibit the binding of endothelin-1 to the ETA receptor and block the subsequent downstream signaling events that lead to vasoconstriction and cellular proliferation. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool.
References
- 1. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
